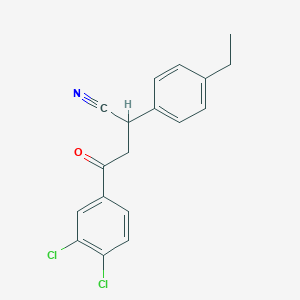
4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile (DCEPOBN) is an organic compound that has been studied for its potential uses in the synthesis of new compounds and for its application in scientific research. DCEPOBN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments. It will also discuss the advantages and limitations of using DCEPOBN in lab experiments, and will provide a list of potential future directions for this compound.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
4-Phenyl-3-oxobutanenitrile, a compound related to 4-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile, has been utilized in the synthesis of various heterocycles. These heterocycles are polyfunctionally substituted, indicating the compound's role in creating complex molecular structures (Khalik, 1997).
Synthesis of Pyranoquinoline Derivatives
The compound has been involved in the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing its utility in creating biologically significant structures (Han et al., 2015).
Structural and Optical Properties in Thin Films
A study of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile, related to the compound , revealed insights into the structural and optical properties of certain thin films. This suggests potential applications in materials science and optoelectronics (Zeyada et al., 2016).
Antimicrobial Activity of Copolymers
Copolymers involving related compounds like 4-chloro-3-methylphenyl methacrylate have demonstrated antimicrobial activity, indicating potential applications in biotechnology and medicine (Patel et al., 2006).
Biological Activity of Heterocycles
2-Ethoxymethylene-3-oxobutanenitrile, a similar compound, was used in the synthesis of pyrazoles and pyrimidines that displayed activity against bacteria, fungi, and tumor cells, highlighting its significance in pharmaceutical research (Černuchová et al., 2005).
Photolysis Studies in Environmental Science
Research involving 4'-Chloro-2-Hydroxybiphenyl, a compound with a similar structure, contributed to understanding the photolysis of polychlorinated biphenyls in aquatic environments. This has implications for environmental science and pollution control (Zhang et al., 2020).
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-2-12-3-5-13(6-4-12)15(11-21)10-18(22)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBWKSCSXHVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

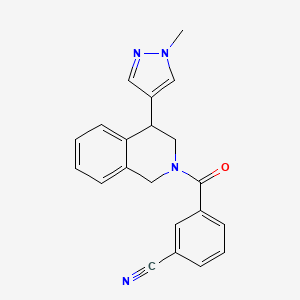
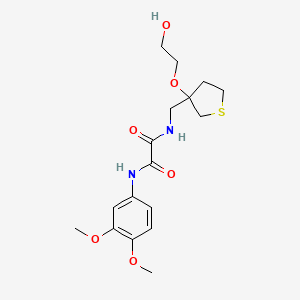
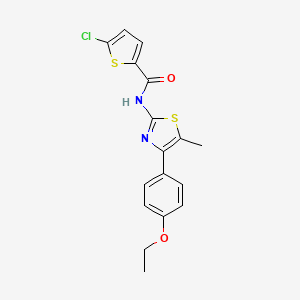
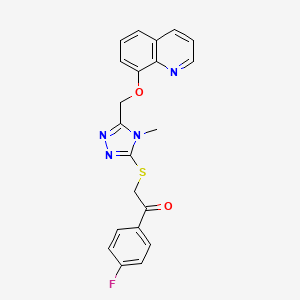


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)